N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 899968-38-8
VCID: VC7086959
InChI: InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20)
SMILES: CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.45

N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

CAS No.: 899968-38-8

Cat. No.: VC7086959

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide - 899968-38-8

Specification

CAS No. 899968-38-8
Molecular Formula C17H24N2O5S
Molecular Weight 368.45
IUPAC Name N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20)
Standard InChI Key ZMEWPTLWZZXQOI-UHFFFAOYSA-N
SMILES CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3

Introduction

N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a chemical compound with a molecular formula of C17H24N2O5S and a molecular weight of 368.4479 g/mol . This compound belongs to a class of sulfamoyl derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals.

Synthesis and Preparation

While specific synthesis protocols for N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide are not detailed in the available literature, compounds of similar structures often involve multi-step reactions. These may include the formation of the benzodioxole ring, introduction of the sulfamoyl group, and attachment of the carboxamide moiety.

Research Findings and Future Directions

Given the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship analysis. This could involve evaluating its effects on cell lines, assessing its metabolic stability, and exploring its potential as a lead compound for drug development.

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